Cas no 845827-17-0 (4-(6-Chloropyridazin-3-yl)benzoic acid)

4-(6-Chloropyridazin-3-yl)benzoic acid is a versatile heterocyclic compound featuring a chloropyridazine moiety linked to a benzoic acid group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The chloropyridazine ring offers a reactive site for nucleophilic substitution, while the benzoic acid functionality allows for further derivatization via esterification or amidation. Its well-defined crystalline properties ensure consistent purity and stability, facilitating precise applications in medicinal chemistry and material science. The compound’s balanced polarity enhances solubility in organic solvents, streamlining its use in cross-coupling reactions and other synthetic transformations. Suitable for research-scale and industrial applications, it serves as a key building block in the development of bioactive molecules.
4-(6-Chloropyridazin-3-yl)benzoic acid structure
845827-17-0 structure
Product name:4-(6-Chloropyridazin-3-yl)benzoic acid
CAS No:845827-17-0
MF:C11H7N2O2Cl
MW:234.63848
MDL:MFCD04116250
CID:720489

4-(6-Chloropyridazin-3-yl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(6-Chloropyridazin-3-yl)benzoic acid
    • 4-(6-chloro-3-pyridazinyl)Benzoic acid
    • Benzoic acid,4-(6-chloro-3-pyridazinyl)-
    • MDL: MFCD04116250
    • Inchi: InChI=1S/C11H7ClN2O2/c12-10-6-5-9(13-14-10)7-1-3-8(4-2-7)11(15)16/h1-6H,(H,15,16)
    • InChI Key: KFIYDCWKTZPYHH-UHFFFAOYSA-N
    • SMILES: C1=C(C=CC(=C1)C(=O)O)C2=NN=C(C=C2)Cl

Computed Properties

  • Exact Mass: 234.02000
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2

Experimental Properties

  • PSA: 63.08000
  • LogP: 2.49520

4-(6-Chloropyridazin-3-yl)benzoic acid Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

4-(6-Chloropyridazin-3-yl)benzoic acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-(6-Chloropyridazin-3-yl)benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM102198-5g
4-(6-Chloropyridazin-3-yl)benzoic acid
845827-17-0 95%
5g
$*** 2023-05-29
TRC
C428460-50mg
4-(6-Chloropyridazin-3-yl)benzoic acid
845827-17-0
50mg
$81.00 2023-05-18
eNovation Chemicals LLC
D553691-250mg
4-(6-Chloropyridazin-3-yl)benzoic acid
845827-17-0 97%
250mg
$278 2023-08-31
Matrix Scientific
071836-5g
4-(6-Chloropyridazin-3-yl)benzoic acid, 95+%
845827-17-0 95+%
5g
$1197.00 2023-09-10
Matrix Scientific
071836-1g
4-(6-Chloropyridazin-3-yl)benzoic acid, 95+%
845827-17-0 95+%
1g
$347.00 2023-09-10
A2B Chem LLC
AD95702-5g
4-(6-Chloropyridazin-3-yl)benzoic acid
845827-17-0
5g
$880.00 2023-12-30
eNovation Chemicals LLC
D553691-5g
4-(6-Chloropyridazin-3-yl)benzoic acid
845827-17-0 97%
5g
$650 2025-02-20
eNovation Chemicals LLC
Y0984930-10g
4-(6-chloropyridazin-3-yl)benzoic acid
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10g
$750 2025-02-18
Chemenu
CM102198-10g
4-(6-Chloropyridazin-3-yl)benzoic acid
845827-17-0 95%
10g
$585 2021-08-06
TRC
C428460-100mg
4-(6-Chloropyridazin-3-yl)benzoic acid
845827-17-0
100mg
$121.00 2023-05-18

Additional information on 4-(6-Chloropyridazin-3-yl)benzoic acid

4-(6-Chloropyridazin-3-yl)benzoic Acid: A Comprehensive Overview

The compound with CAS No. 845827-17-0, commonly referred to as 4-(6-Chloropyridazin-3-yl)benzoic acid, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which combines a benzoic acid moiety with a pyridazine ring substituted with a chlorine atom. The benzoic acid group is a carboxylic acid derivative, while the pyridazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms. The substitution pattern, particularly the placement of the chlorine atom at position 6 of the pyridazine ring, imparts distinct chemical and physical properties to the molecule.

Recent studies have highlighted the potential of 4-(6-Chloropyridazin-3-yl)benzoic acid in various applications, including drug discovery and material science. Researchers have explored its role as a building block in synthesizing more complex molecules with bioactive properties. For instance, this compound has been used as an intermediate in the development of novel antimicrobial agents and anticancer drugs. The presence of the chlorine atom in the pyridazine ring enhances the molecule's reactivity, making it a versatile precursor for further functionalization.

The synthesis of 4-(6-Chloropyridazin-3-yl)benzoic acid typically involves multi-step reactions, often starting from readily available starting materials such as chloro derivatives and aromatic acids. One common approach involves the coupling of chloropyridazine derivatives with benzoic acids under specific reaction conditions to form the desired product. The optimization of these reaction conditions has been a focus of recent research, with studies aiming to improve yield and selectivity while minimizing environmental impact.

In terms of physical properties, 4-(6-Chloropyridazin-3-yl)benzoic acid exhibits a melting point that is consistent with other benzoic acid derivatives. Its solubility in various solvents has also been studied, revealing moderate solubility in polar solvents and limited solubility in non-polar solvents. These properties are crucial for its application in different chemical processes and formulations.

The biological activity of this compound has been a subject of interest in recent years. Preclinical studies have demonstrated its potential as an inhibitor of certain enzymes involved in disease pathways. For example, research has shown that 4-(6-Chloropyridazin-3-yl)benzoic acid can modulate the activity of kinases, which are key targets in cancer therapy. Additionally, its ability to interact with cellular receptors has been explored, suggesting potential applications in hormone-related disorders.

From an environmental perspective, the degradation pathways and toxicity profile of 4-(6-Chloropyridazin-3-yl)benzoic acid have been investigated to assess its environmental impact. Studies indicate that under aerobic conditions, this compound undergoes biodegradation through microbial action, reducing its persistence in natural ecosystems. However, further research is needed to fully understand its long-term effects on aquatic and terrestrial environments.

In conclusion, 4-(6-Chloropyridazin-3-yl)benzoic acid (CAS No. 845827-17-0) is a versatile compound with promising applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis and drug discovery. As research continues to uncover new insights into its properties and potential uses, this compound is expected to play an increasingly important role in advancing scientific and technological advancements.

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(CAS:845827-17-0)4-(6-Chloropyridazin-3-yl)benzoic acid
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